Differential Binding Affinity for Tumor-Enriched HSP90 (teHSP90) vs. Pan-HSP90 Inhibitors
PU-H71's key differentiator is its preferential binding to the tumor-enriched fraction of HSP90 (teHSP90), part of the epichaperome, while avoiding the housekeeping HSP90 pool. This is in stark contrast to pan-HSP90 inhibitors like 17-AAG and ganetespib. Affinity capture proteomics demonstrate that PU-H71 selectively pulls down oncogenic client protein complexes from teHSP90 [1].
| Evidence Dimension | Binding Selectivity for teHSP90 Complexes |
|---|---|
| Target Compound Data | Preferentially binds tumor-enriched HSP90 (teHSP90) complexes and affinity captures Hsp90-dependent oncogenic client proteins [1]. |
| Comparator Or Baseline | 17-AAG and ganetespib exhibit broad, non-selective binding to all cellular HSP90 pools (housekeeping and teHSP90) [2]. |
| Quantified Difference | Unique, qualitative difference in binding target; leads to significantly reduced off-target toxicity in vivo (see next item). |
| Conditions | Affinity-based proteomics in chronic myeloid leukemia (CML) cell models [1]. |
Why This Matters
This selectivity directly translates to a superior therapeutic index, as it minimizes the on-target toxicity in normal tissues that has plagued earlier generation HSP90 inhibitors.
- [1] Moulick K, Ahn JH, Zong H, et al. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90. Nature Chemical Biology. 2011;7(11):818-826. View Source
- [2] Saber S, Abdelhady R, Elhemely MA, et al. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond. Frontiers in Pharmacology. 2024;15:11573589. View Source
